molecular formula C5H9NO2 B1581563 N-Allylglycine CAS No. 3182-77-2

N-Allylglycine

Cat. No. B1581563
CAS RN: 3182-77-2
M. Wt: 115.13 g/mol
InChI Key: YVWGGGZYGSZDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylglycine is a derivative of glycine, which is an amino acid. It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

N-Allylglycine N-carboxyanhydride (NCA) was synthesized and polymerized by ring-opening polymerization under homo- or heterophase conditions to afford well-defined polypeptoids . The synthesis of N-Allylglycine Hydrochloride was also reported in the literature .


Molecular Structure Analysis

The molecular structure of N-Allylglycine is C5H9NO2 . Further structural analysis can be found in the references .


Chemical Reactions Analysis

N-Allylglycine N-carboxyanhydride (NCA) was polymerized by ring-opening polymerization to afford well-defined polypeptoids . More details about the chemical reactions involving N-Allylglycine can be found in the references .


Physical And Chemical Properties Analysis

N-Allylglycine has a molar mass of 115.13 g/mol. It appears as a white crystalline powder. It has a density of 1.098 g/mL, a melting point of 265 °C, and a boiling point of 231 °C .

Scientific Research Applications

Zwitterionic Polypeptoids

N-Allylglycine is used in the synthesis of zwitterionic polypeptoids containing carboxybetaine (CB) moieties. This is achieved through thiol–ene chemistry of poly(N-allylglycine) (PNAG). Such materials are significant in addressing biofouling caused by protein adsorption and microbial colonization, which is a major challenge in various applications .

Versatile Polypeptoid Platform

Another application involves creating a versatile polypeptoid platform based on N-allyl glycine. N-Allyl glycine N-carboxyanhydride (NCA) is synthesized and polymerized by ring-opening polymerization to afford well-defined polypeptoids. These have a range of molecular weights and are used in various research applications .

Mechanism of Action

N-Allylglycine inhibits glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This mechanism of action is presumably why N-Allylglycine is known to induce seizures in animal studies .

Safety and Hazards

N-Allylglycine is known to induce seizures in animal studies . More detailed safety data for N-Allylglycine was not found in the search results.

Future Directions

The ever-expanding field of peptide medicinal chemistry and protein engineering is continually exploring the use of non-canonical amino acids like N-Allylglycine . Future research may focus on overcoming the synthetic challenges associated with these compounds and expanding their use in peptide and protein synthesis .

properties

IUPAC Name

2-(prop-2-enylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWGGGZYGSZDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185688
Record name N-Allylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylglycine

CAS RN

3182-77-2
Record name N-2-Propen-1-ylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-2-propenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Allylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-allylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allylglycine
Reactant of Route 2
Reactant of Route 2
N-Allylglycine
Reactant of Route 3
Reactant of Route 3
N-Allylglycine
Reactant of Route 4
Reactant of Route 4
N-Allylglycine
Reactant of Route 5
Reactant of Route 5
N-Allylglycine
Reactant of Route 6
Reactant of Route 6
N-Allylglycine

Q & A

A: N-Allylglycine can be incorporated into synthetic trypsin inhibitors. Specifically, the compound N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate (1) has been shown to have potent inhibitory activity against bovine trypsin. [] This activity stems from the compound's ability to form an acylated trypsin complex via an "inverse substrate mechanism." [] This acylation effectively inhibits the enzyme's normal function. The crystal structure of the complex reveals that the low deacylation rate of this complex contributes to the compound's potent inhibitory effect. []

ANone: While specific spectroscopic data isn't provided in the provided research, we can deduce some information. N-Allylglycine is a non-proteinogenic amino acid. It's structurally similar to the common amino acid glycine but has an allyl group (CH2=CH-CH2-) attached to the nitrogen atom.

A: N-Allylglycine serves as a versatile building block in material science, particularly in the creation of innovative polymers. For example, it acts as a precursor for poly(N-allylglycine) (PNAG), a polymer with unique properties. [, , , , ] PNAG demonstrates good water affinity due to the presence of polar tertiary amide groups in its backbone. [] This characteristic makes it suitable for applications requiring biocompatibility, such as creating antifouling hydrogels. [] When complexed with iron ions, PNAG-based materials can even generate reactive oxygen species in the presence of hydrogen peroxide, opening avenues for targeted tumor therapy. []

A: N-Allylglycine-based polymers exhibit promise in constructing advanced drug delivery systems. For instance, PNAG can be modified with 3-mercaptoacetic acid (PNAG-COOH) and then complexed with metal ions to form nanoscale vesicles. [] These vesicles display remarkable stability, a property attributed to the unique structure of PNAG. [] Furthermore, by incorporating doxorubicin into these vesicles, researchers achieved a controlled release mechanism triggered by hydrogen peroxide within the tumor microenvironment. []

A: N-Allylglycine plays a crucial role in investigating the conformational requirements of JmjC demethylases, enzymes involved in histone modification. Researchers synthesize N-methylated lysine analogs using N-Allylglycine as a starting material. [] These analogs help understand how JmjC demethylases interact with their substrates. For example, experiments utilizing a trans-C-4/C-5 dehydrolysine substrate analog, derived from N-Allylglycine, revealed valuable insights into the binding modes of different JmjC KDM subfamily members. []

A: Yes, N-Allylglycine plays a crucial role in synthesizing the tetracyclic ring system found in several indole alkaloids. Researchers utilize a stereoselective dipolar cycloaddition reaction involving azomethine ylides derived from N-protected 2-butenylindole-3-carbaldehydes, which are synthesized from 2-methylindole. [] Reacting these aldehydes with various alkylamino esters, amino acids, or N-methylhydroxylamine produces the required azomethine ylides or nitrones. [] These compounds then undergo intramolecular cycloaddition with the pendant alkene, leading to the formation of the desired tetracyclic ring system found in alkaloids like deethylibophyllidine and ibophyllidine. []

A: N-Allylglycine-derived polymers are being investigated for their potential as antimicrobial agents. For example, cationic copolypeptoid poly(N-allylglycine)-b-poly(N-octylglycine) (PNAG-b-PNOG) modified with cysteamine hydrochloride ((PNAG-g-NH2)-b-PNOG) can self-assemble into nanostructured assemblies that exhibit antimicrobial properties. [] Research shows that these assemblies effectively inhibit the formation of Staphylococcus aureus biofilms and can even eradicate mature biofilms. [] Importantly, these assemblies demonstrate low toxicity towards human red blood cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.